N,N'-bis(2,4-dichlorophenyl)-N,N'-dimethylpropanediamide
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Overview
Description
N,N’-bis(2,4-dichlorophenyl)-N,N’-dimethylpropanediamide: is an organic compound characterized by the presence of two 2,4-dichlorophenyl groups and two dimethylpropanediamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2,4-dichlorophenyl)-N,N’-dimethylpropanediamide typically involves the reaction of 2,4-dichloroaniline with dimethylpropanediamide under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods: Industrial production of N,N’-bis(2,4-dichlorophenyl)-N,N’-dimethylpropanediamide involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality and quantity of the compound. The industrial process is designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(2,4-dichlorophenyl)-N,N’-dimethylpropanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation and nitration reactions are typical substitution reactions involving reagents like chlorine and nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Chemistry: N,N’-bis(2,4-dichlorophenyl)-N,N’-dimethylpropanediamide is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of dichlorophenyl groups on biological systems. It is also employed in the development of bioactive molecules with potential therapeutic applications.
Medicine: Its unique structure allows for the exploration of novel pharmacological activities .
Industry: In the industrial sector, N,N’-bis(2,4-dichlorophenyl)-N,N’-dimethylpropanediamide is used in the production of specialty chemicals and materials. It is also utilized in the development of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of N,N’-bis(2,4-dichlorophenyl)-N,N’-dimethylpropanediamide involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenyl groups are known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
- N,N’-bis(2,4-dichlorophenyl)hexanediamide
- N,N’-bis(2,4-dichlorophenyl)nonanediamide
- N,N’-bis(2,4-dichlorophenyl)isophthalamide
Comparison: N,N’-bis(2,4-dichlorophenyl)-N,N’-dimethylpropanediamide is unique due to its specific structural arrangement and functional groups. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity. For instance, its dimethylpropanediamide groups confer different solubility and stability properties compared to hexanediamide or nonanediamide derivatives .
Properties
IUPAC Name |
N,N'-bis(2,4-dichlorophenyl)-N,N'-dimethylpropanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl4N2O2/c1-22(14-5-3-10(18)7-12(14)20)16(24)9-17(25)23(2)15-6-4-11(19)8-13(15)21/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRAOCMDWCOELA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=C1)Cl)Cl)C(=O)CC(=O)N(C)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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